molecular formula C22H34O5 B14023164 14-Deoxy-12-ethoxyl andrographolide

14-Deoxy-12-ethoxyl andrographolide

Cat. No.: B14023164
M. Wt: 378.5 g/mol
InChI Key: WJASJXDQNJNUQK-YNKMKEMXSA-N
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Description

14-Deoxy-12-ethoxyl andrographolide is a diterpenoid lactone compound identified in the medicinal plant Andrographis paniculata . It is used in laboratory settings as a characterized chemical reference standard for the quality control and metabolomic analysis of the plant. Researchers utilize this compound in studies aimed at profiling the complex chemical constituents of Andrographis paniculata across different growth stages and plant parts . As a defined analog of andrographolide, the primary bioactive constituent of the plant, this compound also holds significant research value for investigating structure-activity relationships (SAR) within this class of diterpenoids. Studies on related andrographolide analogs have demonstrated potent cytotoxic activities against various cancer cell lines, suggesting the potential of this chemical family for developing novel anti-cancer agents . Further research is ongoing to fully elucidate its specific mechanisms of action and potential applications in biomedical science. This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-ethoxyethyl]-2H-furan-5-one

InChI

InChI=1S/C22H34O5/c1-5-26-17(15-9-11-27-20(15)25)12-16-14(2)6-7-18-21(16,3)10-8-19(24)22(18,4)13-23/h9,16-19,23-24H,2,5-8,10-13H2,1,3-4H3/t16-,17?,18+,19-,21+,22+/m1/s1

InChI Key

WJASJXDQNJNUQK-YNKMKEMXSA-N

Isomeric SMILES

CCOC(C[C@@H]1C(=C)CC[C@H]2[C@]1(CC[C@H]([C@@]2(C)CO)O)C)C3=CCOC3=O

Canonical SMILES

CCOC(CC1C(=C)CCC2C1(CCC(C2(C)CO)O)C)C3=CCOC3=O

Origin of Product

United States

Preparation Methods

Isolation of Andrographolide as the Starting Material

The preparation of 14-deoxy-12-ethoxyl andrographolide typically begins with the isolation of andrographolide from Andrographis paniculata leaves:

  • Fresh leaves are air-dried in shade and then dried in a hot-air oven below 60 °C.
  • The dried plant material is powdered to a 40-mesh size and extracted with methanol.
  • The methanol extract is subjected to column chromatography using 5% methanol/dichloromethane as the eluent to isolate pure andrographolide as a white powder.

Synthesis of 14-Deoxy-11,12-didehydroandrographolide (Intermediate)

This compound synthesis involves initial conversion of andrographolide into 14-deoxy-11,12-didehydroandrographolide (compound 2), a key intermediate:

  • Andrographolide (10.0 g, 0.03 mol) is dissolved in dry pyridine (20 mL).
  • Aluminum oxide (Al2O3, 15.2 g, 0.15 mol) is added.
  • The mixture is refluxed at 115 °C for 12 hours, facilitating dehydration at the 14-OH position.
  • After filtration to remove Al2O3, the filtrate is washed sequentially with saturated CuSO4·5H2O, water, and brine.
  • The organic phase is dried over anhydrous Na2SO4 and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography (3% methanol/dichloromethane) to yield pure 14-deoxy-11,12-didehydroandrographolide in 76% yield as a white solid.

Epoxidation to Form 8,17-Epoxy-14-deoxy-11,12-didehydroandrographolide

This intermediate is further converted to an epoxide derivative (compound 3) to enable selective functionalization:

  • Compound 2 (2.0 g, 6.0 mmol) is dissolved in dichloromethane (CH2Cl2).
  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.55 g, 9.0 mmol) is added at room temperature.
  • The reaction is stirred for 2 hours.
  • The mixture is diluted with ethyl acetate and quenched with saturated NaHCO3.
  • Extraction with dichloromethane, washing, drying, and concentration under reduced pressure follows.
  • Purification by column chromatography (5% methanol/dichloromethane) affords compound 3 in 92% yield as a white solid.

Protection of Hydroxyl Groups and Selective Esterification

To achieve selective modification at the C-17 hydroxyl position, the hydroxyl groups at C-3 and C-19 are protected:

  • Protection is performed using benzaldehyde dimethyl acetal (BDA) in dimethylformamide (DMF) at 60 °C, forming acetonide-protected compound 6.
  • Confirmation of the free C-17 hydroxyl is done by acylation with acetic anhydride in pyridine, yielding compound 7.
  • Compound 6 is then used for selective esterification at the C-17 position by coupling with various acids to form ester derivatives.

Introduction of Ethoxy Group at C-12 Position

While direct literature on the ethoxylation at C-12 of andrographolide is limited, the preparation of this compound generally involves:

  • Nucleophilic substitution or alkylation reactions targeting the C-12 hydroxyl or adjacent reactive sites.
  • Ethoxylation can be achieved by reacting the intermediate with ethylating agents under controlled conditions to introduce the ethoxy group at C-12.
  • This step is typically performed after formation of the 14-deoxy-11,12-didehydroandrographolide skeleton to ensure regioselectivity and preserve other functional groups.

Summary of Key Preparation Steps in Tabular Form

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Isolation of andrographolide from A. paniculata Methanol extraction, column chromatography N/A Pure andrographolide obtained
2 Dehydration to 14-deoxy-11,12-didehydroandrographolide Al2O3, pyridine, reflux 115 °C, 12 h 76 Key intermediate for further reactions
3 Epoxidation to 8,17-epoxy derivative m-CPBA, CH2Cl2, room temperature, 2 h 92 Prepares for selective esterification
4 Protection of C-3 and C-19 hydroxyls Benzaldehyde dimethyl acetal, DMF, 60 °C N/A Enables selective C-17 esterification
5 Selective esterification at C-17 hydroxyl Acetic anhydride, pyridine N/A Confirms free C-17 hydroxyl
6 Introduction of ethoxy group at C-12 Ethylating agents (e.g., ethyl halides) Variable Final step to obtain this compound

Research Findings and Considerations

  • The dehydration step using Al2O3 in pyridine is crucial for converting andrographolide to the 14-deoxy-11,12-didehydroandrographolide intermediate, which forms the backbone for further modifications.
  • Epoxidation with m-CPBA is highly efficient and selective, yielding the epoxide intermediate needed for subsequent functionalization.
  • Protection of hydroxyl groups is essential to achieve regioselective esterification, avoiding undesired side reactions.
  • The ethoxylation at C-12 is a synthetic modification that enhances biological activity and pharmacological profiles, although detailed protocols are less commonly reported and may require optimization depending on the ethylating agent and reaction conditions.
  • The overall synthetic route is designed to maintain the integrity of the lactone and other sensitive functional groups present in andrographolide derivatives.

Chemical Reactions Analysis

Types of Reactions

14-Deoxy-12-ethoxyl andrographolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of andrographolide, each with unique biological activities .

Mechanism of Action

The mechanism of action of 14-Deoxy-12-ethoxyl andrographolide involves multiple pathways:

Comparison with Similar Compounds

Structural Modifications and Bioactivity Trends

The bioactivity of andrographolide derivatives is highly dependent on substitutions at key positions (C3, C12, C14, and C19). Below is a comparative analysis:

Table 1: Key Structural Modifications and Bioactivity of Andrographolide Derivatives
Compound Structural Features Bioactivity Highlights References
14-Deoxy-12-ethoxyl andrographolide C14-deoxy, C12-ethoxyl Hypothesized enhanced lipophilicity and metabolic stability; potential anticancer/anti-inflammatory activity (inferred from analogs).
14-Deoxy-12-hydroxyandrographolide C14-deoxy, C12-hydroxyl 9–20-fold higher cytotoxicity than andrographolide in P-388, KB, and COL-2 cancer cells. C19 trityl/silyl groups further boost activity.
14-Halogenated esters (e.g., 14-iodoacetyl derivatives) C14-ester with halogens (Br, I) Significant cytotoxicity in renal (HEK-293) and breast (MCF-7) cancer cells (IC₅₀ < 10 µM). Activates p53/NF-κB pathways to induce apoptosis.
14-Deoxy-11,12-didehydroandrographolide C14-deoxy, C11–C12 double bond Anti-inflammatory via NF-κB inhibition (IC₅₀ ~5–10 µM). Found in high concentrations in A. paniculata leaves.
Isoandrographolide Stereoisomer of andrographolide Moderate anticancer activity; synergizes with other diterpenoids.

Pharmacokinetic and Metabolic Differences

  • Metabolism : Sulfation and glucuronidation are common metabolic pathways for 14-deoxy derivatives (e.g., 14-deoxyandrographolide forms sulfated metabolites in vivo). The ethoxyl group may reduce susceptibility to Phase II metabolism, prolonging half-life .
  • Toxicity: Halogenated C14 esters (e.g., iodoacetyl derivatives) show selective cytotoxicity in cancer cells with low toxicity in normal cells, a property that may extend to ethoxylated analogs due to similar lipophilic profiles .

Anticancer Mechanisms

  • Apoptosis Induction : Halogenated C14 esters activate p53 and modulate Bax/Bcl-xl ratios to trigger apoptosis. Ethoxylated derivatives may leverage analogous pathways but require empirical validation .
  • Cytotoxicity : 14-Deoxy-12-hydroxyandrographolide derivatives with C19 protective groups (e.g., trityl) exhibit 20-fold higher activity than andrographolide in colon cancer models. Ethoxylation at C12 could mimic this effect by stabilizing the molecule .

Anti-inflammatory Activity

  • NF-κB Inhibition : 14-Deoxy-11,12-didehydroandrographolide and its analogs inhibit NF-κB transcriptional activation (IC₅₀ ~10 µM). Ethoxylation at C12 may alter binding affinity to inflammatory targets .
  • Cytokine Suppression: Acetylated and hydroxylated derivatives reduce TNF-α, IL-12, and NO levels in LPS-challenged models. Ethoxylated variants could exhibit similar potency with improved pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the validated methods for quantifying 14-deoxy-12-ethoxyl andrographolide in plant extracts, and how do extraction parameters influence yield?

  • Methodology : Accelerated solvent extraction (ASE) with ethanol/water mixtures (e.g., 70% ethanol) at 60°C for 5 minutes and 3 cycles maximizes yield, as shown in Box-Behnken Design (BBD) optimization studies. Quantification via HPLC with a C18 column (retention time ~4.8 minutes) and UV detection at 225 nm provides reliable results. Calibration curves (R² ≥ 0.98) using pure standards are critical for accuracy .
  • Key Parameters : Temperature, solvent polarity, and static time significantly affect diterpenoid solubility. Lower temperatures reduce thermal degradation, while higher cycle numbers improve mass transfer .

Q. What mechanistic evidence supports the hepatoprotective activity of this compound?

  • Experimental Approach : In vitro studies using primary hepatocytes demonstrate that the compound reduces TNF-α-induced apoptosis by releasing soluble TNFRSF1A (tumor necrosis factor receptor superfamily member 1A). Techniques include:

  • Co-immunoprecipitation to confirm receptor-ligand dissociation.
  • Fluorimetric assays to measure caspase-3/7 activation.
  • Confocal microscopy to visualize mitochondrial membrane potential changes .
    • Key Findings : The compound modulates the NO/cGMP pathway, reducing intracellular calcium flux and apoptotic signaling .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Quality Control :

  • Purity (>98%) is confirmed via HPLC with a C18 column and acetonitrile/water gradients.
  • Storage at -20°C in desiccated, light-protected vials maintains stability for >2 years. Solubility in DMSO (90 mg/mL) or acetonitrile is recommended for experimental use .

Advanced Research Questions

Q. How should researchers design in vivo pharmacokinetic studies to evaluate this compound bioavailability?

  • Protocol Design :

  • Administer the compound via oral gavage or intraperitoneal injection in rodent models.
  • Collect plasma samples at intervals (0.5–24 hours) and quantify levels using LC-MS/MS.
  • Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t½.
    • Statistical Validation : Use ANOVA with post-hoc Tukey tests for group comparisons. Shapiro-Wilk and Levene’s tests confirm data normality and homogeneity .

Q. How can contradictory data in anti-inflammatory studies of this compound derivatives be resolved?

  • Analysis Framework :

  • Compare structural analogs (e.g., 14-deoxy-11,12-didehydroandrographolide) to identify substituent effects on NF-κB inhibition.
  • Validate assay conditions: Ensure lipopolysaccharide (LPS)-induced inflammation models use consistent cell lines (e.g., RAW 264.7 macrophages) and TNF-α ELISA kits.
  • Address solubility discrepancies by standardizing DMSO concentrations (<0.1% v/v) .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced therapeutic activity?

  • Synthetic Routes :

  • Etherification at C-12 using ethyl bromide under basic conditions (e.g., K2CO3 in DMF).
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradients).
  • Validate structures using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
    • Activity Correlation : Test derivatives in dose-response assays (e.g., IC50 for HCV inhibition) to link C-12 ethoxylation with antiviral efficacy .

Q. How do structural analogs of this compound compare in calcium channel blockade activity?

  • Methodology :

  • Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels.
  • Compare IC50 values of analogs (e.g., 14-deoxyandrographolide vs. ethoxylated derivatives).
  • Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to voltage-gated calcium channels .

Q. What experimental models best validate the synergistic effects of this compound with other diterpenoids?

  • Synergy Testing :

  • Use combination index (CI) analysis in Andrographis paniculata extract fractions.
  • Test in murine collagen-induced arthritis models: Administer combinations orally and measure joint inflammation via histopathology and cytokine profiling (IL-6, IL-1β).
  • Isobolograms quantify additive/synergistic interactions .

Data Presentation and Validation Guidelines

  • Statistical Rigor : For in vivo studies, report mean ± SEM and use ANOVA with LSD post-hoc tests. For non-parametric data, apply Kruskal-Wallis and Mann-Whitney U tests .
  • Reproducibility : Include raw data tables (e.g., extraction yields, IC50 values) and HPLC chromatograms in supplementary materials .

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